N-(2-hydroxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with nitrogen atoms at strategic positions. The structure includes a 4-oxo group, a phenyl substituent at the 8-position, and a carboxamide functional group at the 3-position, where the amide nitrogen is substituted with a 2-hydroxypropyl chain. Such derivatives are often explored in medicinal chemistry for kinase inhibition or other therapeutic targets due to their heterocyclic versatility .
Properties
IUPAC Name |
N-(2-hydroxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-10(21)9-16-13(22)12-14(23)20-8-7-19(15(20)18-17-12)11-5-3-2-4-6-11/h2-6,10,21H,7-9H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFSMPUTCWCUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature and research findings related to its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 288.32 g/mol. The structure includes a hydroxyl group and an imidazo-triazine core, which are significant for its interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes that play roles in metabolic pathways. For example, compounds with similar structures have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
- Antioxidant Properties : The presence of phenolic groups in the structure suggests potential antioxidant activity. This could contribute to neuroprotective effects by reducing oxidative stress .
- Interaction with Cellular Pathways : Preliminary studies suggest that it may interact with signaling pathways associated with cell survival and proliferation, although specific pathways remain to be fully elucidated.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
- Acetylcholinesterase Inhibition : A study found that derivatives of similar compounds showed IC50 values ranging from 5 µM to 20 µM against AChE . This suggests that N-(2-hydroxypropyl)-4-oxo-8-phenyl... may also exhibit comparable inhibitory effects.
- Antioxidant Activity : The compound was assessed for its ability to scavenge free radicals. Results indicated moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Case Studies
- Alzheimer's Disease Models : In a study involving animal models of Alzheimer’s disease, compounds structurally related to N-(2-hydroxypropyl)-4-oxo-8-phenyl... showed significant improvements in cognitive function and reductions in amyloid plaque formation .
- Cancer Cell Lines : Another investigation reported that related compounds inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest . This highlights the potential use of this compound in cancer therapy.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
This compound has been studied for its various biological activities:
- Anticancer Properties : Research indicates that derivatives of imidazotriazines exhibit anticancer activity. The presence of the phenyl group in this compound may enhance its interaction with cellular targets involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent.
- Enzyme Inhibition : Some studies have reported that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders.
Applications in Medicinal Chemistry
The unique structure of N-(2-hydroxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide opens avenues for various applications:
Drug Development
The compound can serve as a lead structure for developing new drugs targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for further optimization.
Research Tools
This compound can be utilized in biochemical assays to study enzyme activity and cellular responses to imidazotriazine derivatives. Its potential as a molecular probe can help elucidate mechanisms underlying disease processes.
Case Studies
- Anticancer Activity Study : A study conducted on derivatives of imidazotriazines demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of the substituents on the phenyl ring in modulating activity levels.
- Antimicrobial Efficacy Assessment : In vitro tests showed that this compound exhibited notable activity against Gram-positive bacteria. Further exploration is needed to determine the mechanism of action and potential resistance profiles.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Hydrophilicity :
- The 2-hydroxypropyl group in the target compound likely enhances water solubility compared to the propyl () and 4-methylbenzyl () substituents. The imidazole-containing analog () may exhibit intermediate polarity due to its heteroaromatic side chain .
Aromatic Substituent Variations :
- The phenyl group in the target compound is less sterically bulky than the p-tolyl () or 4-ethoxyphenyl () groups. Methoxy and ethoxy substituents () introduce electron-donating effects, which could modulate electronic interactions in biological systems .
Preparation Methods
Core Imidazo[2,1-c][1, Triazine Synthesis
The imidazo[2,1-c] triazine scaffold is synthesized via condensation reactions between 1,2-dicarbonyl compounds and hydrazides. As demonstrated in WO2014177977A1, symmetrical 1,2-diketones react with hydrazides under acidic conditions (acetic acid, ammonium acetate) to form triazine intermediates . For unsymmetrical diketones, regioisomer separation via supercritical fluid chromatography (SFC) is critical to isolate the desired 5- and 6-substituted products .
Example Protocol
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Reactants : 1,2-Diketone (1.2 eq), hydrazide (1.0 eq), ammonium acetate (2.0 eq), glacial acetic acid (solvent).
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Conditions : Reflux at 120°C for 12–24 hours.
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Workup : Neutralization with NaHCO₃, extraction with dichloromethane (DCM), brine wash, and phase separation .
Introduction of the 8-Phenyl Group
Regioselective phenyl substitution at the 8-position is achieved through Pd-catalyzed cross-coupling or direct alkylation during cyclization. The PMC9421653 study highlights that aryl halides (e.g., bromobenzene) react with triazine intermediates in the presence of Pd(PPh₃)₄ and K₂CO₃ to install the phenyl group .
Optimized Conditions
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (3.0 eq).
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Solvent : Toluene/EtOH (4:1).
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Temperature : 90°C, 8 hours.
Carboxamide Functionalization
The N-(2-hydroxypropyl)carboxamide group is introduced via amide coupling between the triazine-3-carboxylic acid derivative and 2-hydroxypropylamine. As detailed in PMC10604881, carboxamide formation employs coupling reagents such as HATU or EDCI with DIPEA as a base .
Stepwise Procedure
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Activation : Triazine-3-carboxylic acid (1.0 eq) is treated with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.
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Coupling : 2-Hydroxypropylamine (1.5 eq) is added, and the mixture is stirred at 25°C for 6 hours.
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Workup : Dilution with ethyl acetate, washing with 1M HCl and brine, drying (Na₂SO₄), and solvent removal .
Physicochemical and Analytical Data
Key properties of intermediates and the final compound are summarized below:
| Parameter | Value for Final Compound | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₇N₅O₃ | HRMS | |
| Molecular Weight | 315.33 g/mol | ESI-MS | |
| CLogP | 1.8 | Computational | |
| Ligand Lipophilic Efficiency (LLE) | 4.2 | [³⁵S]GTPγS Assay |
Purification and Scalability
Supercritical Fluid Chromatography (SFC) is employed to resolve regioisomers during early-stage synthesis . For larger-scale production, column chromatography (SiO₂, EtOAc/hexanes) and recrystallization (ethanol/water) yield >98% purity .
Challenges and Mitigation Strategies
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Regioselectivity : Use of unsymmetrical diketones necessitates SFC separation, increasing process time .
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Amide Hydrolysis : Acidic conditions during coupling are avoided to prevent degradation of the hydroxypropyl group .
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Solubility : DMF is preferred over THF due to better solubility of intermediates .
Q & A
Q. What are the established synthetic routes for N-(2-hydroxypropyl)-4-oxo-8-phenyl-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the imidazo-triazine core, followed by functionalization of the hydroxypropyl and phenyl groups. Key steps include:
- Cyclization : Use of precursors like 2-aminotriazines under reflux conditions with acetic anhydride to form the fused heterocycle .
- Functionalization : Introduction of the N-(2-hydroxypropyl) group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) ensures >95% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and hydroxypropyl signals (δ 3.4–4.1 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and triazine carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ with <2 ppm error .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H/O-H stretch) confirm functional groups .
Q. How can researchers assess the reactivity of the hydroxypropyl and triazine moieties in this compound?
- Methodological Answer :
- Hydroxypropyl Group : Test nucleophilic substitution using tosyl chloride to form a leaving group, followed by reaction with amines or thiols. Monitor via TLC (silica gel, ethyl acetate/hexane) .
- Triazine Core : Perform hydrolysis under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions to evaluate stability. Analyze degradation products via HPLC .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic effects (e.g., hindered rotation of the phenyl group) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the triazine C=O and adjacent protons confirm regiochemistry .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in methanol/water (70:30) and analyzing diffraction patterns .
Q. What strategies optimize low yields in the final coupling step of the hydroxypropyl group?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings. For example, CuI in DMF at 100°C improves yields from 40% to 75% .
- Solvent Optimization : Switch from DMF to DMAc or THF to reduce side reactions.
- Protecting Groups : Temporarily protect the triazine NH with a Boc group to prevent undesired interactions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in structurally related compounds?
- Methodological Answer :
- Kinase Inhibition : Screen against EGFR or Aurora kinases using fluorescence polarization assays (IC₅₀ values <10 µM indicate potency) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A 48-hour exposure with IC₅₀ <20 µM suggests therapeutic potential .
- Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify remaining compound via LC-MS/MS to assess half-life .
Q. How can researchers address instability of the compound in aqueous buffers during biological assays?
- Methodological Answer :
- pH Optimization : Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) containing 0.1% BSA to prevent aggregation .
- Stability Studies : Use UPLC-PDA to monitor degradation over 24 hours at 37°C. Add antioxidants (e.g., 1 mM ascorbic acid) if oxidation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
